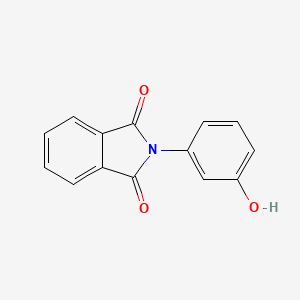
2-(3-Hydroxyphenyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)isoindoline-1,3-dione is a derivative of phthalimide, an important class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a phthalimide core substituted with a meta-hydroxyphenyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with m-hydroxyaniline under acidic conditions. The reaction typically requires heating and the use of a solvent such as acetic acid to facilitate the formation of the imide bond .
Industrial Production Methods
In industrial settings, the synthesis of phthalimide derivatives often involves the use of phthalic anhydride and appropriate amines. The reaction conditions are optimized to achieve high yields and purity. Industrial processes may also employ catalysts and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(3-Hydroxyphenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Phthalimide derivatives are used in the production of dyes, polymers, and agrochemicals
作用机制
The mechanism of action of phthalimide, N-(m-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phthalimide core can interact with hydrophobic regions of proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
相似化合物的比较
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis
The unique feature of phthalimide, N-(m-hydroxyphenyl)- is the presence of the meta-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives .
属性
CAS 编号 |
59479-66-2 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-8,16H |
InChI 键 |
FZZOXPGVXDMPMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
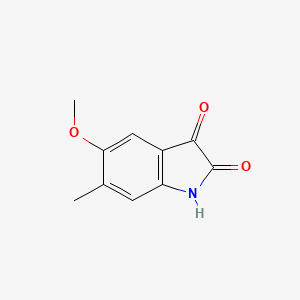
![4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8815023.png)
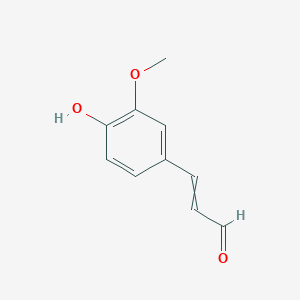
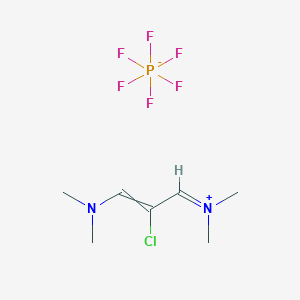
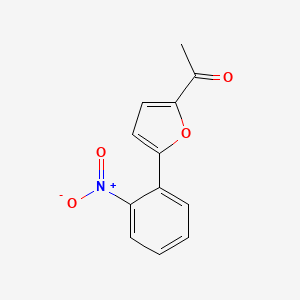
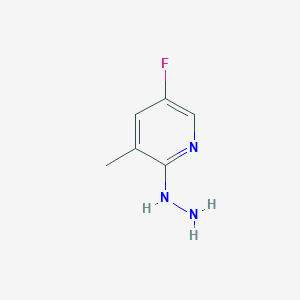
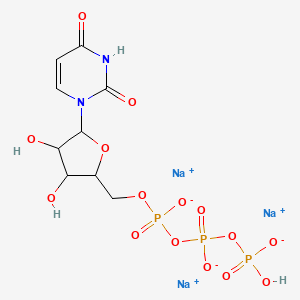
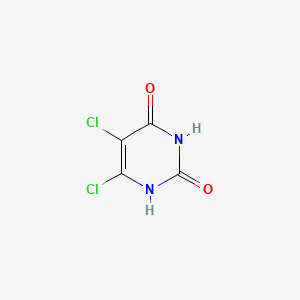
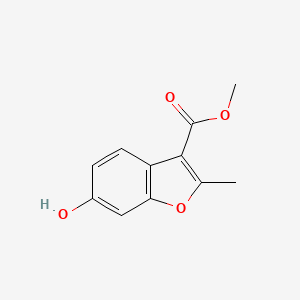
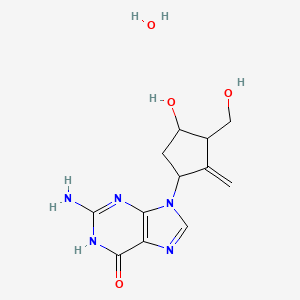
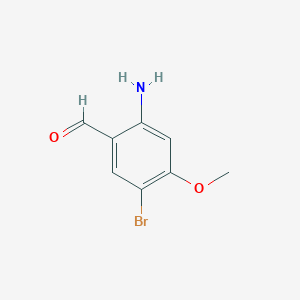

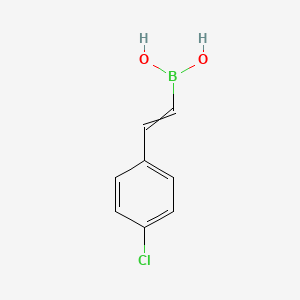
![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
